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molecular formula C4H2Cl2N2 B019661 2,4-Dichloropyrimidine CAS No. 3934-20-1

2,4-Dichloropyrimidine

Cat. No. B019661
M. Wt: 148.98 g/mol
InChI Key: BTTNYQZNBZNDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

2,4-dichloropyrimidine (200 mg, 1.34 mmol), 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (78 mg, 0.13 mmol), Tris(dibenzylideneacetone)dipalladium(0) (61.5 mg, 0.07 mmol) and Cesium carbonate (656 mg, 2.01 mmol) was added to a microwave vial. toluene (2 mL) was added. 1,2,3,4-tetrahydroquinoline (179 mg, 1.34 mmol) was added. Heated to 120ºC in microwave oven for 90min. Crude filtered through celite and then added to prepHPLC. 30-70% acetonitrile in water. Pure fractions pooled and then freezedried over night. Yielded 1-(2-chloropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline (24.00 mg, 7.28 %)
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00201 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.00134 mol
Type
reactant
Reaction Step Three
Quantity
0.00134 mol
Type
reactant
Reaction Step Four
Quantity
0.000134 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
106
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00201 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00134 mol
Type
reactant
Smiles
C1CC2=CC=CC=C2NC1
Step Four
Name
Quantity
0.00134 mol
Type
reactant
Smiles
C1=CN=C(N=C1Cl)Cl
Step Five
Name
Quantity
0.000134 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
6.71e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CC2=CC=CC=C2N(C1)C3=NC(=NC=C3)Cl
Measurements
Type Value Analysis
YIELD 7.28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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